molecular formula C11H10ClN B108009 4-(Chloromethyl)-2-methylquinoline CAS No. 288399-19-9

4-(Chloromethyl)-2-methylquinoline

Cat. No.: B108009
CAS No.: 288399-19-9
M. Wt: 191.65 g/mol
InChI Key: GRCWGPJQMVGBNY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a chloromethyl group at the 4-position and a methyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

4-(Chloromethyl)-2-methylquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Research: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

    Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of chloromethyl compounds often involves their reactivity as alkylating agents . They can react with a variety of nucleophiles, leading to the formation of new bonds .

Safety and Hazards

Chloromethyl compounds can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future directions in the study of chloromethyl compounds could involve the development of safer and more efficient synthesis methods, the exploration of new reactions and applications, and the design of novel chloromethyl compounds with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methylquinoline typically involves the chloromethylation of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate quinolinium salt, which is then chloromethylated to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which have significant biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed for the reduction of the quinoline ring.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Methylquinoline: Lacks the chloromethyl group, resulting in different chemical reactivity and biological activity.

    4-Chloroquinoline: Lacks the methyl group at the 2-position, leading to variations in its chemical properties and applications.

Uniqueness

4-(Chloromethyl)-2-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

4-(chloromethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCWGPJQMVGBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468180
Record name 4-(chloromethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-19-9
Record name 4-(chloromethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-2-methyl quinoline (7.0 g, 40 mmol) was dissolved in chloroform (150 mL) and cooled to 0° C., thionyl chloride (15.0 mL) was added slowly at this temperature and then the reaction mixture was allowed to warm up to room temperature and stirred overnight. The solvent was removed in-vacuo and the residue was titureted with ethyl acetate/ethyl ether to provide 9.0 g (100%) of 4-chloromethyl-2-methyl quinoline as an HCl salt. MS (ESI): 191.9 (M+H+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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